Ranatuerin-2R-RA1 peptide precursor
CAS No.:
Cat. No.: VC3664170
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
Precursor Structure
Ranatuerins typically feature a biosynthetic precursor with several characteristic structural elements. Based on studies of related ranatuerins, the precursor likely contains:
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A signal peptide region (approximately 22 amino acid residues)
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An acidic spacer peptide region
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A classical -KR- propeptide convertase processing site
This organization is consistent across the ranatuerin family, as evidenced by the structure of the ranatuerin-2Pb precursor, which was successfully cloned and identified from the skin secretion-derived cDNA library of Rana pipiens .
Mature Peptide Structure
The mature Ranatuerin-2R-RA1 peptide features a conserved structural motif known as the "rana-box," which is critical for its biological functions . This feature is characteristic of the ranatuerin family, which typically consists of:
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An N-terminal α-helix domain
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Conserved domains including specific amino acid positions
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A C-terminal heptapeptide "rana box" typically containing a disulfide bridge
Studies on related ranatuerins have demonstrated that this peptide can adopt different secondary structures depending on its environment. In aqueous solutions, these peptides often exhibit a random coil structure, while in membrane-mimetic environments (such as TFE solutions), they form α-helical structures . This structural flexibility is likely crucial for their biological activities, particularly their ability to interact with and disrupt bacterial membranes.
Biological Activities
Antimicrobial Activity
Ranatuerin-2R-RA1 peptide precursor encodes a peptide with significant antimicrobial activity against various pathogens . While specific data on Ranatuerin-2R-RA1 is limited in the available research, studies on related ranatuerins provide valuable insights into the likely antimicrobial profile of this peptide.
For instance, Ranatuerin-2PLx (R2PLx), another member of the ranatuerin family, demonstrates moderate and broad-spectrum antimicrobial effects against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) with a minimal inhibitory concentration of 256 μM . Based on the structural similarities within the ranatuerin family, it is reasonable to infer that Ranatuerin-2R-RA1 may exhibit comparable antimicrobial properties.
Research on related ranatuerins has also highlighted the importance of specific structural elements for antimicrobial activity. The conserved rana-box loop and the net positive charge in the C-terminal domain are particularly crucial. Deletion or modification of these elements significantly reduces antimicrobial efficacy . This structure-activity relationship likely applies to Ranatuerin-2R-RA1 as well.
Anticancer Properties
Beyond antimicrobial activities, ranatuerins have shown potential anticancer properties. Studies on Ranatuerin-2PLx demonstrated inhibitory effects on the proliferation of several tumor cell lines, with particularly potent effects on prostate cancer cells (PC-3) . The peptide induced early cell apoptosis within 6 hours of exposure, as observed through Annexin V-FITC/propidium iodide staining, along with the activation of Caspase-3 at relatively low concentrations (5 μM) .
Given the structural similarities within the ranatuerin family, Ranatuerin-2R-RA1 may potentially exhibit similar anticancer properties, although specific studies on this particular peptide are needed to confirm such activities.
Mechanism of Action
The antimicrobial and anticancer activities of ranatuerins, including Ranatuerin-2R-RA1, are likely mediated through several mechanisms. Based on studies of related peptides, these mechanisms may include:
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Membrane permeabilization: Ranatuerins can interact with and disrupt bacterial cell membranes, leading to cell death. This interaction is often facilitated by the peptide's ability to form α-helical structures in membrane environments .
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Induction of apoptosis: In cancer cells, ranatuerins can trigger programmed cell death pathways, as evidenced by the activation of Caspase-3 and early cell apoptosis observed with Ranatuerin-2PLx .
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Rapid bacterial killing: Related ranatuerins have demonstrated rapid bacterial killing capabilities while showing selectivity that spares mammalian cells, as indicated by low hemolytic activity .
Structure-Activity Relationship
Importance of the Rana-Box Domain
Research on related ranatuerins has emphasized the critical role of structural elements in determining biological activity. For instance, studies on Ranatuerin-2PLx revealed that artificial deficiency of the conserved rana-box loop or reduction of net positive charge in the C-terminal domain significantly reduced the biological activities of the truncated and substituted isoforms, respectively .
These findings suggest that maintaining the structural integrity of both the cysteine-bridged segment and the cationicity within the loop domain in the C-terminus is essential for preserving the biological potency of the ranatuerin family, including Ranatuerin-2R-RA1 .
Comparative Analysis of Ranatuerin Variants
Studies on related ranatuerins, such as Ranatuerin-2Pb, have involved the creation of truncated analogues to investigate structure-activity relationships. The following table summarizes the properties of Ranatuerin-2Pb and its analogues, which may provide insights relevant to understanding Ranatuerin-2R-RA1:
| Peptide | Sequence | Hydrophobicity (H) | Hydrophobic Moment (μH) | Net Charge (z) |
|---|---|---|---|---|
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT-OH | 0.486 | 0.368 | 4 |
| RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC-OH | 0.540 | 0.358 | 3 |
| RPb | SFLTTVKKLVTNLAAL-NH₂ | 0.613 | 0.511 | 3 |
Table 1: Physicochemical properties of Ranatuerin-2Pb and its analogues
Such analyses reveal how structural modifications affect physicochemical properties and, consequently, biological activities. The higher hydrophobicity in truncated analogues, for instance, may influence membrane interactions and antimicrobial efficacy .
Synthesis and Production
Recombinant Production
The production of ranatuerins typically begins with the identification and cloning of the precursor cDNA from the skin secretions of the source amphibian. For example, the full-length sequence of the mRNA transcript encoding related ranatuerins has been captured using techniques such as SMART-RACE kits and degenerate primers designed to target conserved domains in the 5'-UTR of previously characterized homologous peptide cDNAs from Rana species .
Following the identification of the precursor, molecular cloning techniques can be employed to express the peptide in suitable host systems, although chemical synthesis is often preferred for producing research quantities of these peptides.
Chemical Synthesis
Chemical synthesis represents a reliable method for producing ranatuerins, including Ranatuerin-2R-RA1. The process typically involves solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into the desired peptide sequence.
For peptides containing disulfide bridges, such as those with the rana-box motif, additional steps are required to ensure proper formation of these bonds. One approach involves air-oxidation at room temperature for several days to facilitate the formation of disulfide bonds . Following synthesis, the peptides undergo purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels suitable for biological assays .
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